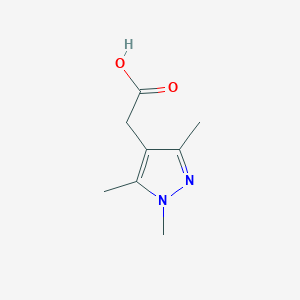

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(4-8(11)12)6(2)10(3)9-5/h4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXWPRZFNRRXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585397 | |

| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70598-03-7 | |

| Record name | (1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, with the CAS number 70598-03-7 , is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which is a common scaffold in a multitude of biologically active compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known properties, a plausible synthesis protocol, and generalized workflows for the characterization and biological screening of this compound.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. It is typically available as a white to yellow solid or powder with a purity of 95-97%.

| Property | Value | Reference(s) |

| CAS Number | 70598-03-7 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1][2][3] |

| Molecular Weight | 168.19 g/mol | [2] |

| Appearance | White to Yellow Solid/Powder | |

| Purity | 95% - 97% | [3] |

| Storage | Room temperature, sealed well | [3] |

| Hazard Classification | Irritant | [1] |

Experimental Protocols

Proposed Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not extensively documented. However, a plausible and efficient two-step synthetic route can be proposed starting from the commercially available 1,3,5-trimethyl-1H-pyrazole. This route involves a Vilsmeier-Haack formylation to introduce a formyl group at the 4-position, followed by an oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

-

Reaction: 1,3,5-trimethyl-1H-pyrazole + Vilsmeier reagent (POCl₃/DMF) → 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

-

Detailed Protocol:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a solid or viscous liquid.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 1,3,5-trimethyl-1H-pyrazole in a suitable solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone by column chromatography on silica gel.

-

Step 2: Oxidation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone to this compound

The aldehyde intermediate can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common and effective method is the Pinnick oxidation using sodium chlorite.

-

Reaction: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone + NaClO₂ → this compound

-

Detailed Protocol:

-

Dissolve the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone in a mixture of tert-butanol and water.

-

Add a radical scavenger, such as 2-methyl-2-butene.

-

In a separate flask, dissolve sodium chlorite (NaClO₂) in water.

-

Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a solution of sodium sulfite.

-

Acidify the mixture to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

-

Caption: Proposed two-step synthesis of this compound.

General Protocol for Compound Characterization

Once synthesized, the identity and purity of this compound must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons and their integration, which corresponds to the number of protons of each type. The chemical shifts and coupling constants will provide information about the electronic environment and connectivity of the protons.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

-

Data Interpretation: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum.

-

Data Interpretation: Identify characteristic absorption bands for functional groups, such as the broad O-H stretch and the C=O stretch of the carboxylic acid, and C-H and C=N stretches of the pyrazole ring.

-

Caption: General workflow for the characterization of a newly synthesized organic compound.

Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, the pyrazole scaffold is present in numerous FDA-approved drugs and is known to exhibit a wide range of biological effects. Therefore, it is plausible that this compound could demonstrate bioactivity. A general workflow for screening a novel compound for biological activity is presented below.

Potential Areas for Biological Investigation:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds, such as celecoxib, are potent anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Activity: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

-

Antimicrobial Activity: The pyrazole nucleus is a key component of some antifungal and antibacterial agents.

General Workflow for Biological Activity Screening:

-

Primary High-Throughput Screening (HTS): The compound is tested against a large panel of biological targets or in cell-based assays to identify initial "hits."

-

Hit Confirmation and Dose-Response Studies: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

-

Secondary Assays and Selectivity Profiling: The compound is tested in related assays to determine its selectivity for the target of interest and to rule out off-target effects.

-

Mechanism of Action (MoA) Studies: Experiments are designed to elucidate how the compound exerts its biological effect at a molecular level.

-

In Vivo Efficacy and Toxicity Studies: The compound is tested in animal models to evaluate its efficacy and safety profile.

References

Synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the construction of the pyrazole core, followed by functionalization at the C4 position, and subsequent oxidation to the desired acetic acid derivative. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Knorr Pyrazole Synthesis: Formation of the 1,3,5-trimethylpyrazole core via the condensation of acetylacetone and methylhydrazine.

-

Vilsmeier-Haack Formylation: Introduction of a formyl group at the electron-rich C4 position of the pyrazole ring to yield 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

-

Pinnick Oxidation: Selective oxidation of the aldehyde functionality to the corresponding carboxylic acid, affording the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trimethylpyrazole

This step employs the classical Knorr pyrazole synthesis.

Materials:

-

Acetylacetone

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetylacetone (1.0 eq) dissolved in ethanol.

-

Slowly add methylhydrazine (1.0 eq) to the solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.

Caption: Workflow for the Knorr synthesis of 1,3,5-trimethylpyrazole.

Step 2: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole

This reaction introduces a formyl group at the C4 position of the pyrazole ring.

Materials:

-

1,3,5-Trimethylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM, as solvent)

-

Sodium acetate solution (for work-up)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF (3.0 eq) in DCM to 0 °C.

-

Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,3,5-trimethylpyrazole (1.0 eq) in DCM dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Pinnick Oxidation of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

This step converts the aldehyde to the final carboxylic acid product. The Pinnick oxidation is known for its mild conditions and tolerance of various functional groups.[1][2]

Materials:

-

1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene (as a scavenger)

-

tert-Butanol (t-BuOH)

-

Water

Procedure:

-

Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in t-BuOH.

-

Add 2-methyl-2-butene (4.0 eq) to the solution.

-

In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄ (1.5 eq) in water.

-

Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Knorr Pyrazole Synthesis | Acetylacetone | Methylhydrazine, Acetic Acid (cat.) | Ethanol | 85-95 |

| 2 | Vilsmeier-Haack Formylation | 1,3,5-Trimethylpyrazole | POCl₃, DMF | DCM | 70-85 |

| 3 | Pinnick Oxidation | 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | NaClO₂, NaH₂PO₄, 2-Methyl-2-butene | t-BuOH/Water | 80-95 |

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds via the formation of an electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.

Caption: Logical relationship in the Vilsmeier-Haack formylation of 1,3,5-trimethylpyrazole.

The Pinnick oxidation mechanism involves the formation of chlorous acid as the active oxidant.[2]

Caption: Simplified mechanism of the Pinnick oxidation.

References

Spectroscopic and Analytical Profile of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and analytical data for the compound (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid. This pyrazole derivative is of interest in medicinal chemistry and drug discovery. This document compiles available experimental data and offers predicted spectroscopic information to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 70598-03-7 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Experimental)

The following ¹H NMR data was obtained in Chloroform-d (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.80 | Singlet | 3H | N-CH₃ |

| 3.41 | Singlet | 2H | -CH₂-COOH |

| 2.24 | Singlet | 3H | C3-CH₃ or C5-CH₃ |

| 2.23 | Singlet | 3H | C5-CH₃ or C3-CH₃ |

Citation: Data sourced from the supplementary information of a study published in the Journal of Medicinal Chemistry.[1]

¹³C NMR Data (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts. These values are estimates and should be confirmed by experimental data.

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~145 | C5-pyrazole |

| ~138 | C3-pyrazole |

| ~110 | C4-pyrazole |

| ~35 | N-CH₃ |

| ~30 | -CH₂-COOH |

| ~12 | C5-CH₃ |

| ~10 | C3-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The following table outlines the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| ~2950 | C-H stretch | Methyl/Methylene |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600 | C=N stretch | Pyrazole ring |

| ~1450 | C-H bend | Methyl/Methylene |

Mass Spectrometry (MS) (Predicted)

For mass spectrometry, the expected molecular ion peak and common fragmentation patterns are predicted below.

| m/z (charge/mass ratio) | Ion |

| 168.09 | [M]⁺ (Molecular Ion) |

| 123.08 | [M - COOH]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved via the hydrolysis of its corresponding ethyl ester, ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate.[2][3]

Step 1: Synthesis of Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate

To a solution of ethyl 3-acetyl-4-oxopentanoate (1 equivalent) in acetic acid, methylhydrazine (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for approximately 3 hours. Following the reaction, the solvent is removed under reduced pressure to yield the crude ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

The crude ethyl ester (1 equivalent) is dissolved in methanol. An aqueous solution of lithium hydroxide monohydrate (10 equivalents) is added, and the mixture is stirred at room temperature for 18 hours. The reaction mixture is then diluted with water and acidified to a pH of 4 using 2.0 M HCl. The product is extracted with ethyl acetate, and the organic layers are combined, dried over magnesium sulfate, and concentrated under reduced pressure to yield this compound.[2][3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Ascendant Role of Pyrazole Acetic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their incorporation into numerous clinically successful drugs. Among these, pyrazole acetic acid derivatives have emerged as a particularly promising class of compounds, exhibiting potent anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of pyrazole acetic acid derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Synthesis of Pyrazole Acetic Acid Derivatives

The synthesis of pyrazole acetic acid derivatives often involves multi-step reactions. A common route includes the condensation of a β-dicarbonyl compound with a hydrazine derivative, frequently in the presence of acetic acid, to form the pyrazole core.[1][2][3] This is often followed by N-alkylation with an appropriate haloacetic acid ester and subsequent hydrolysis to yield the desired pyrazole acetic acid derivative.[4] Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[4][5]

Biological Activities of Pyrazole Acetic Acid Derivatives

Anticancer Activity

Pyrazole acetic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolyl-s-triazine derivatives | MDA-MB-231 | 59.24 (7f), 70.3 (7d) (EGFR inhibition) | [1] |

| Pyrazole-based azoles | A549 | 3.46 (17b), 4.47 (17a) | [5] |

| Ferrocene-pyrazole hybrids | HCT-116 | 3.12 (47c) | [5] |

| Pyrazolo[1,5-a]pyrimidines | HeLa | 10.41 (34d) | [5] |

| Pyrazolo[1,5-a]pyrimidines | DU-145 | 10.77 (34d) | [5] |

| Indole-pyrazole derivatives | HCT116, MCF7, HepG2, A549 | < 23.7 (33, 34) | [6] |

| Pyrazole carbaldehyde derivatives | MCF-7 | 0.25 (43) | [6] |

| Polysubstituted pyrazoles | HepG2 | 2 (59) | [6] |

| Pyrazole-linked benzothiazole-β-naphthol | A549, HeLa, MCF7 | 4.63 - 5.54 (60, 61, 62) | [6] |

Signaling Pathway: EGFR/PI3K/AKT/mTOR

Several pyrazole derivatives exert their anticancer effects by targeting the EGFR/PI3K/AKT/mTOR signaling cascade.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole derivatives have long been recognized for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[8][9] Their mechanism of action also involves the inhibition of other pro-inflammatory mediators like lipoxygenase (LOX).[10]

Quantitative Anti-inflammatory Data

| Compound Class | Assay | IC50 / Inhibition (%) | Reference |

| Pyrazoline derivative (2g) | Lipoxygenase Inhibition | IC50 = 80 µM | [3] |

| Pyrazole-pyrazoline derivatives (14b, 15b, 22) | Carrageenan-induced paw edema | 28.6-30.9% inhibition | [8] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM | [9] |

| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [9] |

| Pyrazole-thiazole hybrid | 5-LOX Inhibition | IC50 = 0.12 µM | [9] |

Antimicrobial and Antifungal Activity

A growing body of evidence supports the efficacy of pyrazole acetic acid derivatives against a variety of bacterial and fungal pathogens.[11][12]

Quantitative Antimicrobial and Antifungal Data

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Pyrazole-thiobarbituric acid derivative (196) | C. albicans | 4 | [13] |

| Pyrazole-thiobarbituric acid derivative (196) | S. aureus, B. subtilis, E. faecalis | 16 | [13] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Fungi | 2.9 - 7.8 | [11] |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria | 62.5 - 125 | [11] |

| Pyrazole derivative (3) | E. coli | 0.25 | [12] |

| Pyrazole derivative (4) | S. epidermidis | 0.25 | [12] |

| Pyrazole derivative (2) | A. niger | 1 | [12] |

| Pyrazole derivative (3) | M. audouinii | 0.5 | [12] |

Experimental Protocols

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow for MTT Assay

Caption: A generalized workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[14]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole acetic acid derivatives and incubate for an additional 48 to 72 hours.[15]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12][14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[16] Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating acute inflammation.

Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Methodology:

-

Animal Dosing: Administer the pyrazole acetic acid derivative or a control vehicle (e.g., saline) to rodents, typically via intraperitoneal or oral routes, 30 to 60 minutes before the induction of inflammation.[9][13]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar tissue of the right hind paw of the animals.[8][13]

-

Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[5][13]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.[5]

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial susceptibility of chemical agents.

Methodology:

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Inoculation of Agar Plates: Evenly spread the microbial suspension onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar) using a sterile swab.[17]

-

Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

-

Application of Test Compounds: Add a defined volume of the pyrazole acetic acid derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[18]

-

Measurement of Inhibition Zones: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity.[18]

Conclusion

Pyrazole acetic acid derivatives represent a versatile and highly promising scaffold in the field of drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and microbial infections warrants further investigation. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore and advance this important class of therapeutic agents. Future efforts should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for their clinical translation.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. benchchem.com [benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 9. phytopharmajournal.com [phytopharmajournal.com]

- 10. inotiv.com [inotiv.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. hardydiagnostics.com [hardydiagnostics.com]

- 18. sketchviz.com [sketchviz.com]

Potential Therapeutic Applications of Trimethyl-Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] Among these, trimethyl-pyrazole compounds are emerging as a versatile class with a wide range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of trimethyl-pyrazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, this guide explores the signaling pathways potentially modulated by these compounds, offering insights for future drug discovery and development efforts.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, making them ideal scaffolds for drug design.[3][4] The addition of three methyl groups to the pyrazole ring, forming trimethyl-pyrazole, can further enhance metabolic stability and modulate biological activity.[3] While much of the research on trimethyl-pyrazole compounds has been in the agrochemical field, recent studies have begun to explore their therapeutic potential in various disease areas, including cancer, inflammation, and neurodegenerative disorders.[5][6] This guide will delve into the existing literature to provide a comprehensive resource for researchers interested in this promising class of compounds.

Synthesis of Trimethyl-Pyrazole Compounds

The synthesis of the trimethyl-pyrazole core and its derivatives can be achieved through several established methods. The Knorr pyrazole synthesis is a classic and reliable method for creating the pyrazole ring.

General Synthesis of 1,3,5-Trimethylpyrazole (Knorr Synthesis)

Materials:

-

Acetylacetone

-

Methylhydrazine

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Protocol:

-

Dissolve acetylacetone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Slowly add methylhydrazine (1.0 eq) to the solution. A mild exothermic reaction may be observed.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.[5]

Synthesis of a 1,3,5-Trimethylpyrazole-Containing Malonamide Derivative

A specific example of a biologically active trimethyl-pyrazole compound is 2-isopropyl-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)-N3-(1,3,5-trimethyl-1H-pyrazol-4-yl)malonamide. Its synthesis involves a multi-step process.

Protocol for Intermediate 6 (N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide):

-

To a mixture of intermediate 4 (15 mmol) and 1,3,5-trimethyl-1H-pyrazol-4-amine (15 mmol) in dichloromethane (50 mL), add dicyclohexylcarbodiimide (DCC, 22.5 mmol) in dichloromethane (20 mL) dropwise at 0 °C.

-

Warm the reaction mixture to room temperature and stir overnight.

-

Filter the mixture and wash the filtrate successively with saturated sodium bicarbonate solution and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

General Synthesis Procedure for Target Compound (e.g., 8a):

-

To a solution of intermediate 6 (4 mmol) in N-methyl pyrrolidone (NMP), add potassium t-butoxide (KTB, 4.4 mmol) in portions at 0 °C.

-

After 30 minutes, add intermediate 7 (4.4 mmol) at 0 °C.

-

Stir the mixture for 6 hours at room temperature.

-

Pour the mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic phase with saturated brine (3 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]

Therapeutic Applications and Biological Activities

While research into the therapeutic applications of trimethyl-pyrazole compounds is still in its early stages, preliminary studies and the broader literature on pyrazole derivatives suggest potential in several key areas.

Agrochemical Applications (Acaricidal and Insecticidal Activity)

A notable application of 1,3,5-trimethylpyrazole derivatives is in the development of novel acaricides and insecticides.[5]

Table 1: Acaricidal and Insecticidal Activity of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives [5]

| Compound | Target Organism | Concentration | Mortality (%) | LC50 (µg/mL) |

| 8m | Tetranychus cinnabarinus | 200 µg/mL | 70.0 | 107.2 - 540.4 |

| 8p | Tetranychus cinnabarinus | 200 µg/mL | 70.0 | 107.2 - 540.4 |

| 8i | Plutella xylostella | 100 µg/mL | 100.0 | - |

| 8o | Plutella xylostella | 100 µg/mL | 100.0 | - |

| 8p | Aphis craccivora | 50 µg/mL | 100.0 | - |

| 8q | Aphis craccivora | 50 µg/mL | 100.0 | - |

Experimental Protocols for Biological Assays:

-

Acaricidal Activity against Tetranychus cinnabarinus (Leaf-Dip Method):

-

Prepare various concentrations of the test compounds.

-

Dip host plant leaves (e.g., bean leaves) into the test solutions for 10 seconds with gentle agitation.

-

Allow the leaves to air dry.

-

Place the treated leaves in a petri dish with a moistened filter paper.

-

Introduce a known number of adult female mites onto each leaf.

-

Maintain the petri dishes at 25±1°C and 60-70% relative humidity.

-

Assess mortality after a specified period (e.g., 48 or 72 hours) under a microscope. Mites that are unable to move when prodded are considered dead.[5]

-

-

Insecticidal Activity against Plutella xylostella (Leaf-Dip Method):

-

Use cabbage leaf discs (approximately 6 cm in diameter).

-

Dip the leaf discs into the test solutions for 10 seconds.

-

Air dry the treated leaf discs.

-

Place each disc in a petri dish.

-

Introduce a set number of second or third instar larvae onto each disc.

-

Incubate under controlled conditions (e.g., 25°C, 60% RH, 16:8h L:D photoperiod).

-

Record mortality after 48-72 hours. Larvae that do not move when touched are considered dead.[3]

-

-

Insecticidal Activity against Aphis craccivora (Leaf-Dipping Method):

-

Prepare solutions of the test compounds in a suitable solvent (e.g., acetone) and dilute with water containing a surfactant (e.g., Tween-80).

-

Dip host plant leaves (e.g., cowpea leaves) into the test solutions for 10 seconds.

-

After air drying, place the leaves in petri dishes.

-

Introduce a known number of adult aphids onto each leaf.

-

Assess mortality after 24 hours.[7]

-

Potential as Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors.[8][9] Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[8] While specific studies on trimethyl-pyrazole compounds as kinase inhibitors are limited, the structural similarities to known pyrazole-based inhibitors suggest their potential in this area.

Potential Kinase Targets and Associated Signaling Pathways:

-

p38 MAP Kinase: Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[8] Inhibition of p38 can suppress the production of pro-inflammatory cytokines like TNF-α.[8] Trimethylsilylpyrazoles have also been investigated as p38 MAP kinase inhibitors.[5]

-

Janus Kinase (JAK): JAK inhibitors are a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[10][11][12] The JAK-STAT signaling pathway is crucial for transducing signals from various cytokines involved in immunity and inflammation.[10]

-

mTOR (mechanistic Target of Rapamycin): mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[13][14] Pyrazole derivatives have been explored as mTOR inhibitors, which have applications in cancer therapy.[15][16]

Below is a generalized diagram of a kinase signaling pathway that could potentially be targeted by trimethyl-pyrazole compounds.

Caption: Potential inhibition of key kinase signaling pathways by trimethyl-pyrazole compounds.

Anti-inflammatory and Neuroprotective Potential

The inhibition of pro-inflammatory signaling pathways by pyrazole derivatives suggests their potential use as anti-inflammatory agents.[6][17] Furthermore, by mitigating neuroinflammation, these compounds may offer neuroprotective benefits in various neurological disorders.[3][18]

Tetramethylpyrazine, a structurally related compound, has been shown to alleviate neuroinflammation by activating SIRT1 and inhibiting the NF-κB signaling pathway in microglia.[3] This suggests that trimethyl-pyrazole compounds could have similar mechanisms of action.

Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

-

Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Pre-treat the cells with various concentrations of the trimethyl-pyrazole compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a further incubation period, collect the cell supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Cell viability can be assessed using an MTT assay to rule out cytotoxicity.

Below is a diagram illustrating the potential workflow for evaluating the anti-inflammatory effects of trimethyl-pyrazole compounds.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of trimethyl-pyrazole compounds.

Clinical Trials

As of the current literature review, there are no specific clinical trials registered for trimethyl-pyrazole compounds for therapeutic use in humans. The research on these specific derivatives is still in the preclinical phase.

Conclusion and Future Directions

Trimethyl-pyrazole compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications. Their demonstrated efficacy in agrochemical contexts, coupled with the well-established pharmacological activities of the broader pyrazole family, provides a strong rationale for further investigation. Future research should focus on:

-

Broadening the scope of biological screening: Evaluating trimethyl-pyrazole derivatives against a wider range of therapeutic targets, including various kinases and inflammatory mediators.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the trimethyl-pyrazole scaffold to optimize potency and selectivity for specific biological targets.

-

In vivo efficacy and safety studies: Progressing promising lead compounds into animal models of disease to assess their therapeutic potential and safety profiles.

-

Mechanistic studies: Elucidating the precise molecular mechanisms and signaling pathways through which trimethyl-pyrazole compounds exert their biological effects.

The development of this class of compounds could lead to novel therapies for a range of diseases, and this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 activation by 2,3,5,6-tetramethylpyrazine alleviates neuroinflammation via inhibiting M1 microglia polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. JAK Inhibitors 101 - The Rheumatologist [the-rheumatologist.org]

- 11. dermnetnz.org [dermnetnz.org]

- 12. nras.org.uk [nras.org.uk]

- 13. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Edinburgh Innovations | Superpotent, superselective mTOR inhibitors [edinburgh-innovations.ed.ac.uk]

- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Pyrazole-Based Anti-Inflammatory Agents

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole derivatives represent a cornerstone in the development of anti-inflammatory therapeutics, most notably exemplified by the class of selective COX-2 inhibitors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory effects of these heterocyclic compounds. The primary focus is on their well-established role as inhibitors of cyclooxygenase (COX) enzymes, detailing the biochemical pathways and the structural basis for their selectivity. Furthermore, this document elucidates secondary and emerging mechanisms, including the modulation of the NF-κB signaling cascade, inhibition of 5-lipoxygenase (5-LOX), and targeting of microsomal prostaglandin E synthase-1 (mPGES-1), which contribute to their pharmacological profile. Quantitative data on inhibitory activities are systematically presented, and detailed protocols for key experimental assays are provided to facilitate reproducible research in the field.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism by which most pyrazole-based anti-inflammatory agents exert their effects is through the inhibition of prostaglandin biosynthesis. This is achieved by targeting cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandin precursors.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

Inflammatory stimuli trigger the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase and the lipoxygenase pathways. The COX pathway converts arachidonic acid to prostaglandin H2 (PGH2), an unstable intermediate. PGH2 is subsequently converted by various isomerases into a range of biologically active prostanoids, including prostaglandins (like PGE2), prostacyclin (PGI2), and thromboxanes (TXA2). Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.

COX-1 and COX-2 Isoforms

There are two primary isoforms of the COX enzyme:

-

COX-1: A constitutive enzyme expressed in most tissues, responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation by cytokines, growth factors, and other inflammatory stimuli. The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. While this reduces inflammation, the concurrent inhibition of COX-1 is associated with gastrointestinal side effects, such as stomach ulcers.

Selective COX-2 Inhibition by Pyrazole Scaffolds

Many modern pyrazole-based drugs, with celecoxib being the archetypal example, were developed as selective COX-2 inhibitors. These agents are designed to preferentially bind to and inhibit the COX-2 isoform, thereby reducing the production of pro-inflammatory prostaglandins while sparing the gastroprotective functions of COX-1 at therapeutic concentrations. This selectivity confers a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Celecoxib is approximately 10-20 times more selective for COX-2 over COX-1. The anti-inflammatory, analgesic, and antipyretic effects of these drugs are a direct result of this selective inhibition.

The structural basis for this selectivity lies in the differences between the active sites of the two enzyme isoforms. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket region that is absent in COX-1. The chemical structure of pyrazole-based inhibitors, often featuring a polar sulfonamide side chain, allows them to bind effectively within this specific region of the COX-2 active site, a structural interaction that is not possible with the more constricted COX-1 active site.

Visualizing the Core Mechanism: The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for pyrazole-based inhibitors.

Caption: Arachidonic Acid Cascade and Selective COX-2 Inhibition.

Secondary and Emerging Mechanisms of Action

While COX-2 inhibition is the primary mechanism, the anti-inflammatory profile of pyrazole derivatives is enhanced by their activity against other targets.

Dual COX/5-Lipoxygenase (5-LOX) Inhibition

Some pyrazole derivatives have been designed to inhibit both COX and 5-lipoxygenase (5-LOX) enzymes. The 5-LOX pathway is responsible for the synthesis of leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic conditions. By simultaneously blocking the production of both prostaglandins and leukotrienes, these dual inhibitors may offer a broader spectrum of anti-inflammatory activity and potentially a better safety profile.

Modulation of the NF-κB Signaling Pathway

Nuclear factor kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6) and COX-2 itself. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Several novel pyrazole compounds have been shown to exert anti-inflammatory effects by inhibiting NF-κB activation, thereby suppressing the downstream expression of a wide array of inflammatory mediators.

Caption: NF-κB Signaling Pathway and Pyrazole Agent Intervention.

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

mPGES-1 is a terminal synthase that specifically catalyzes the conversion of PGH2 to PGE2. It is often co-expressed with COX-2 during inflammation. Targeting mPGES-1 is a highly attractive therapeutic strategy because it allows for the specific inhibition of PGE2 production without affecting the synthesis of other physiologically important prostaglandins, potentially offering a safer alternative to COX inhibitors. Several pyrazole-containing compounds have been investigated as potent and selective inhibitors of mPGES-1.

Quantitative Analysis of Inhibitory Activity

The potency and selectivity of pyrazole-based anti-inflammatory agents are typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data for various compounds against their molecular targets.

Table 1: COX-1 and COX-2 Inhibitory Activity (IC50) of Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | 0.87 | 0.098 | 8.85 | |

| Compound 2a | >100 | 0.019 | >5263 | |

| Compound 3b | 0.876 | 0.039 | 22.21 | |

| Compound 4a | 0.879 | 0.061 | 14.35 | |

| 3,5-diarylpyrazole | - | 0.01 | - | |

| Benzothiophen-2-yl pyrazole | 5.40 | 0.01 | 344.56 | |

| Pyrazole-hydrazone 4a | 5.64 | 0.67 | 8.41 |

| Pyrazole-hydrazone 4b | 6.12 | 0.58 | 10.55 | |

Note: IC50 values and selectivity can vary based on the specific assay conditions used.

Table 2: Dual COX/5-LOX and mPGES-1 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target(s) | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole-thiazole hybrid | COX-2 / 5-LOX | 0.03 / 0.12 | |

| Pyrazole-hydrazone 4a | 5-LOX | 1.92 | |

| Pyrazole-hydrazone 4b | 5-LOX | 2.31 | |

| Pyrazoline 2g | 5-LOX | 80 | |

| Benzothiophen-2-yl pyrazole | 5-LOX | 1.78 | |

| Compound 26 (Benzoxazole) | mPGES-1 | 0.003 | |

| Compound 37 (Benzoxazole) | mPGES-1 | 0.018 |

| Compound III (Benzimidazole) | mPGES-1 | 0.09 | |

Key Experimental Protocols

In Vitro COX Inhibition Assay (LC-MS/MS Method)

This protocol outlines a method to determine the IC50 values of test compounds against purified COX-1 and COX-2 enzymes.

-

Reagents and Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

100 mM Tris-HCl buffer (pH 8.0).

-

100 µM Hematin (cofactor).

-

40 mM L-epinephrine (cofactor).

-

Arachidonic acid (substrate), 5 µM final concentration.

-

Test compounds (pyrazole derivatives) dissolved in DMSO.

-

2.0 M HCl (for reaction termination).

-

Deuterated internal standards (e.g., d4-PGE2).

-

LC-MS/MS system.

-

-

Experimental Workflow:

Caption: Workflow for In Vitro COX Inhibition Assay.

-

Procedure:

-

In a microcentrifuge tube, mix 146 µL of Tris-HCl buffer, 2 µL of hematin, and 10 µL of L-epinephrine.

-

Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme. Incubate for 2 minutes at room temperature.

-

Add 2 µL of the test compound at various concentrations (or DMSO for the control). Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

-

Allow the reaction to proceed for 2 minutes and then terminate it by adding 20 µL of 2.0 M HCl.

-

Add internal standards to each sample for quantification.

-

Analyze the amount of PGE2 produced using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

NF-κB Activity Assay (Western Blot for Nuclear Translocation)

This protocol assesses the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in stimulated macrophages.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS) for stimulation.

-

Test compounds (pyrazole derivatives).

-

Nuclear and cytoplasmic extraction kits.

-

Primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagents.

-

-

Procedure:

-

Culture RAW 264.7 cells to approximately 80% confluency.

-

Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 1-2 hours to induce NF-κB activation. A non-stimulated control group should be included.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

-

Determine the protein concentration of each fraction.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membranes with a primary antibody against the NF-κB p65 subunit.

-

To ensure proper fractionation, probe the nuclear fraction membrane with an anti-Lamin B1 antibody (nuclear marker) and the cytoplasmic fraction with an anti-β-actin antibody (cytoplasmic marker).

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence system.

-

A reduction in the p65 band intensity in the nuclear fraction of compound-treated cells compared to the LPS-only stimulated cells indicates inhibition of NF-κB translocation.

-

Conclusion and Future Directions

The pyrazole scaffold is a versatile and privileged structure in the design of anti-inflammatory agents. Its primary mechanism of action through the selective inhibition of the COX-2 enzyme is well-established and forms the basis for clinically successful drugs like celecoxib. However, the therapeutic potential of pyrazole derivatives extends beyond this single target. Ongoing research is focused on developing multi-target agents that can modulate other key inflammatory pathways, such as 5-LOX, NF-κB, and mPGES-1. These next-generation compounds aim to provide enhanced efficacy and an improved safety profile, particularly concerning cardiovascular risks that have been associated with long-term selective COX-2 inhibition. The continued exploration of structure-activity relationships, coupled with the detailed mechanistic studies outlined in this guide, will be crucial for the development of safer and more effective anti-inflammatory therapies.

The Discovery and Synthesis of Novel Pyrazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and drug discovery. This versatile heterocyclic motif is a cornerstone in the development of a wide range of therapeutic agents, owing to its diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][3][4] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, provides a unique structural framework that can be readily functionalized, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5][6] The inclusion of a carboxylic acid group further enhances the molecule's potential, providing a key interaction point for biological targets and a handle for further chemical modifications.[7] This technical guide provides an in-depth overview of the core methodologies for the discovery and synthesis of novel pyrazole carboxylic acids, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Key Synthetic Strategies and Experimental Protocols

The synthesis of pyrazole carboxylic acids can be achieved through several efficient and versatile strategies. The most prominent methods include multicomponent reactions (MCRs),[8][9][10][11] [3+2] cycloaddition reactions,[12][13][14] and the condensation of 1,3-dicarbonyl compounds with hydrazines.[15]

Multicomponent Synthesis of Pyrazole-4-Carboxylates

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification.[9][11] A common MCR for the synthesis of pyrazole-4-carboxylates involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[8][10]

Experimental Protocol: Three-Component Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

-

Reagents: Benzaldehyde, Ethyl benzoylacetate, Phenylhydrazine, Ytterbium (III) perfluorooctanoate (Yb(PFO)3) catalyst, Dichloromethane (DCM).

-

Procedure:

-

To a solution of benzaldehyde (1.0 mmol) and ethyl benzoylacetate (1.0 mmol) in dichloromethane (10 mL), add Yb(PFO)3 (5 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add phenylhydrazine (1.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

-

Logical Workflow for Multicomponent Synthesis

Caption: Workflow for the multicomponent synthesis of pyrazole carboxylates.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings.[12][13] In the context of pyrazole synthesis, this typically involves the reaction of a nitrile imine (a 1,3-dipole) with an alkyne or an alkene.[13][14]

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole via [3+2] Cycloaddition

-

Reagents: Arylhydrazone, N-Chlorosuccinimide (NCS), Triethylamine (TEA), Terminal alkyne, Toluene.

-

Procedure:

-

Dissolve the arylhydrazone (1.0 mmol) in toluene (10 mL).

-

Add N-Chlorosuccinimide (1.1 mmol) and stir the mixture at room temperature for 30 minutes to generate the corresponding hydrazonoyl chloride.

-

Add triethylamine (1.5 mmol) to the mixture to generate the nitrile imine in situ.

-

Immediately add the terminal alkyne (1.2 mmol) to the reaction.

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, filter off the triethylamine hydrochloride salt, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the trisubstituted pyrazole.

-

Reaction Pathway for [3+2] Cycloaddition

Caption: Pathway for pyrazole synthesis via [3+2] cycloaddition.

Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and widely used method for preparing pyrazoles and pyrazolones. It involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[14]

Experimental Protocol: Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

-

Reagents: Diethyl 2-oxosuccinate, Phenylhydrazine, Ethanol, Sodium hydroxide, Hydrochloric acid.

-

Procedure:

-

Dissolve diethyl 2-oxosuccinate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (15 mL).

-

Reflux the mixture for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the resulting crude ester, add a solution of sodium hydroxide (2.0 mmol) in ethanol/water (1:1, 10 mL).

-

Reflux the mixture for 2 hours to facilitate hydrolysis of the ester.

-

Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 2-3.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

-

Quantitative Data on Synthesized Pyrazole Carboxylic Acids

The following tables summarize representative data for yields and biological activities of various pyrazole carboxylic acid derivatives synthesized through the described methods.

Table 1: Synthesis Yields of Representative Pyrazole Carboxylic Acid Derivatives

| Compound ID | Synthetic Method | Substituents | Yield (%) | Reference |

| PCA-1 | Multicomponent Reaction | R1=Ph, R2=Ph, R3=Et | 85 | [8][10] |

| PCA-2 | [3+2] Cycloaddition | R1=Ph, R2=H, R3=COOEt | 72 | [12][13] |

| PCA-3 | Knorr Synthesis | R1=Ph, R2=Me, R3=H | 90 | [14] |

| PCA-4 | Multicomponent Reaction | R1=4-Cl-Ph, R2=Ph, R3=Et | 88 | [8][10] |

Table 2: Biological Activity of Selected Pyrazole Carboxylic Acids

| Compound ID | Target | Activity | IC50 / MIC | Reference |

| PCA-5 | COX-2 | Anti-inflammatory | 0.15 µM | [4] |

| PCA-6 | S. aureus | Antibacterial | 12.5 µg/mL | [12][13] |

| PCA-7 | HCT116 Colon Cancer Cells | Anticancer | 1.1 µM | [5] |

| PCA-8 | C. albicans | Antifungal | 8 µg/mL | [16] |

| PCA-9 | Rat Hao2 | Enzyme Inhibition | 0.05 µM | [17] |

Biological Signaling Pathways and Therapeutic Applications

Pyrazole carboxylic acids exert their biological effects by modulating various signaling pathways. A prominent example is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.

COX-2 Inhibition Pathway

Inflammatory stimuli, such as cytokines and endotoxins, trigger the expression of COX-2. This enzyme catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE2), which are key mediators of inflammation, pain, and fever. Pyrazole carboxylic acid-based inhibitors, such as Celecoxib, selectively bind to the active site of COX-2, blocking the synthesis of prostaglandins and thereby reducing the inflammatory response.

Signaling Pathway of COX-2 Inhibition by Pyrazole Carboxylic Acids

Caption: Inhibition of the COX-2 pathway by pyrazole carboxylic acids.

Conclusion

The discovery and synthesis of novel pyrazole carboxylic acids remain a highly active and promising area of research in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly multicomponent reactions and [3+2] cycloadditions, offer efficient and versatile routes to a vast chemical space of pyrazole derivatives. The ability of this scaffold to interact with a multitude of biological targets, such as COX-2, underscores its therapeutic potential. Future efforts in this field will likely focus on the development of even more selective and potent pyrazole-based drugs through innovative synthetic strategies and a deeper understanding of their mechanisms of action. This guide serves as a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,3,5-trimethyl-1H-pyrazole Derivatives: Synthesis, Biological Activities, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive review of the synthesis, biological activities, and experimental methodologies related to 1,3,5-trimethyl-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal and agricultural chemistry due to its diverse pharmacological properties, including insecticidal, acaricidal, anti-aphid, and antiproliferative activities. This document aims to serve as a detailed guide for researchers engaged in the discovery and development of novel therapeutic and crop protection agents based on the pyrazole scaffold.

Core Synthesis Strategies

The foundational 1,3,5-trimethyl-1H-pyrazole core is typically synthesized through the cyclocondensation of pentane-2,4-dione with a methyl-substituted hydrazine, such as methylhydrazine. A common laboratory-scale synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole with a methylating agent like methyl iodide in the presence of a base.[1]

A general workflow for the synthesis of the 1,3,5-trimethyl-1H-pyrazole core is outlined below:

From this core, various derivatives can be synthesized, primarily through substitution at the 4-position of the pyrazole ring. Two notable classes of derivatives are the malonamides and sulfonamides.

1,3,5-trimethyl-1H-pyrazole-Containing Malonamide Derivatives

Novel malonamide derivatives containing the 1,3,5-trimethylpyrazole moiety have been designed and synthesized, showing promising insecticidal, acaricidal, and anti-aphid activities.[2] The synthesis of these compounds involves a multi-step process.[2]

The general synthetic pathway for these malonamide derivatives is depicted below:

Biological Activities of Malonamide Derivatives

The biological activities of these malonamide derivatives have been evaluated against several agricultural pests. The results indicate that some of these compounds exhibit significant bioactivity.[2]

| Compound | Target Organism | Concentration (µg/mL) | Mortality (%) | Reference |

| 8i | Plutella xylostella | 100 | 100.0 | [2] |

| 8o | Plutella xylostella | 100 | 100.0 | [2] |

| 8m | Tetranychus cinnabarinus | 200 | Moderate | [2] |

| 8p | Tetranychus cinnabarinus | 200 | Moderate | [2] |

| 8p | Aphis craccivora | 50 | 100.0 | [2] |

| 8q | Aphis craccivora | 50 | 100.0 | [2] |

1,3,5-trimethyl-1H-pyrazole-4-sulfonamide Derivatives

Another important class of derivatives is the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides, which have been synthesized and evaluated for their antiproliferative activity.[1]

Antiproliferative Activity of Sulfonamide Derivatives

These compounds were tested for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay.[1] The half-maximal inhibitory concentration (IC50) was calculated for each compound.[1]

| Compound | Cell Line | IC50 (µM) | Reference |

| Mitomycin C (Standard) | U937 | Data not in snippet | [1] |

| Specific Sulfonamide Derivatives | U937 | Specific values not in snippet | [1] |

The general workflow for evaluating the antiproliferative activity is as follows:

Detailed Experimental Protocols

Synthesis of 1,3,5-Trimethyl-1H-pyrazole[1]

-

To a solution of 3,5-dimethyl-1H-pyrazole (30 g, 312 mmol) in 210 mL of THF at 0 °C, add potassium tert-butoxide (63 g, 561.7 mmol) in small portions under a nitrogen atmosphere.

-

After the addition is complete, stir the reaction mixture at 25–30 °C for approximately 40 minutes.

-

Add a solution of methyl iodide (57.6 g, 405.7 mmol) in 90 mL of THF to the reaction mixture at 25–30 °C over a period of 30 minutes under a nitrogen atmosphere.

-

Stir the reaction mass at 25–30 °C for 16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform a suitable work-up procedure to isolate the crude product.

-

Purify the crude product to obtain 1,3,5-trimethyl-1H-pyrazole.

General Procedure for the Synthesis of Pyrazole-4-sulfonamide Derivatives[1]

Detailed protocol for the synthesis of the sulfonamide derivatives from the 1,3,5-trimethyl-1H-pyrazole core was not fully available in the provided search snippets, but it would typically involve the sulfonation of the pyrazole ring at the 4-position followed by conversion to the sulfonyl chloride and subsequent reaction with various amines to yield the final sulfonamide derivatives.

In Vitro Antiproliferative Activity Assay[1]

-

Culture U937 cells in an appropriate medium.

-

Seed the cells into 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the synthesized 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives. Mitomycin C is used as a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Perform the CellTiter-Glo Luminescent cell viability assay according to the manufacturer's protocol. This assay measures ATP levels, which is an indicator of metabolically active cells.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound using appropriate software, such as GraphPad Prism.

Conclusion

Derivatives of 1,3,5-trimethyl-1H-pyrazole represent a versatile and promising scaffold for the development of new agrochemicals and pharmaceuticals. The malonamide derivatives have demonstrated potent activity against various insect and mite pests, while the sulfonamide derivatives have shown potential as antiproliferative agents. The synthetic routes are generally accessible, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research into the optimization of these derivatives, elucidation of their mechanisms of action, and in vivo efficacy studies is warranted to fully realize their therapeutic and practical potential.

References

An In-depth Technical Guide on the Solubility and Stability of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of (1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid, a key pyrazole derivative of interest in pharmaceutical research. While specific experimental data for this compound is not publicly available, this document details the requisite experimental protocols for elucidating its physicochemical properties. This guide serves as a foundational resource for researchers, enabling the design and execution of experiments to thoroughly characterize this molecule for drug development purposes. The protocols provided are based on established international guidelines and scientific best practices for the evaluation of active pharmaceutical ingredients (APIs).

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a significant scaffold in medicinal chemistry, with numerous compounds containing this moiety exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A thorough understanding of the solubility and stability of any potential drug candidate is fundamental to its development. These properties influence bioavailability, formulation, storage conditions, and shelf-life. This guide outlines the necessary experimental framework to characterize the solubility and stability profile of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

| Property | Value |

| CAS Number | 70598-03-7 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white powder |

| Storage | Store at room temperature in a well-sealed container. |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following sections describe the protocols for determining the solubility of this compound in various solvents.

Qualitative Solubility Determination